Cas no 1251929-90-4 (2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide)

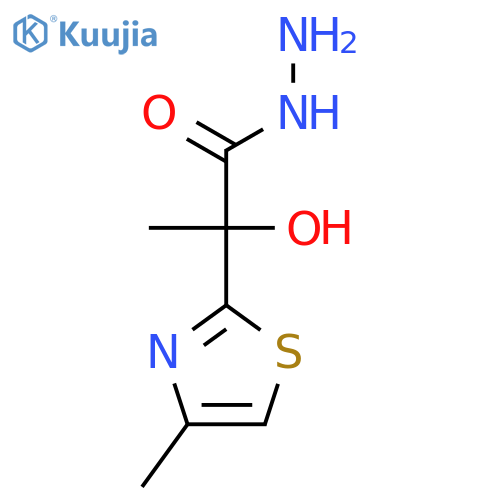

1251929-90-4 structure

商品名:2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide

CAS番号:1251929-90-4

MF:C7H11N3O2S

メガワット:201.246139764786

MDL:MFCD30472016

CID:4565052

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 化学的及び物理的性質

名前と識別子

-

- 2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide

- 2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanehydrazide

- 2-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)propanohydrazide

- BAC92990

- W12888

-

- MDL: MFCD30472016

- インチ: 1S/C7H11N3O2S/c1-4-3-13-6(9-4)7(2,12)5(11)10-8/h3,12H,8H2,1-2H3,(H,10,11)

- InChIKey: JWNBIPXBENICMO-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C)N=C1C(C(NN)=O)(C)O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 214

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 117

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110029-5g |

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide |

1251929-90-4 | 97% | 5g |

¥10732.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D774402-10g |

2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |

1251929-90-4 | 95% | 10g |

$2715 | 2024-06-06 | |

| A2B Chem LLC | AX10654-500mg |

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide |

1251929-90-4 | 95% | 500mg |

$278.00 | 2024-04-20 | |

| Aaron | AR01DJRE-500mg |

2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |

1251929-90-4 | 95% | 500mg |

$321.00 | 2023-12-16 | |

| 1PlusChem | 1P01DJJ2-1g |

2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |

1251929-90-4 | 95% | 1g |

$395.00 | 2024-07-09 | |

| Aaron | AR01DJRE-5g |

2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |

1251929-90-4 | 95% | 5g |

$1331.00 | 2023-12-16 | |

| Aaron | AR01DJRE-250mg |

2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |

1251929-90-4 | 95% | 250mg |

$227.00 | 2023-12-16 | |

| A2B Chem LLC | AX10654-100mg |

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide |

1251929-90-4 | 95% | 100mg |

$109.00 | 2024-04-20 | |

| abcr | AB488638-250mg |

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide; . |

1251929-90-4 | 250mg |

€437.10 | 2025-02-27 | ||

| 1PlusChem | 1P01DJJ2-5g |

2-Hydroxy-2-(4-Methylthiazol-2-Yl)Propanehydrazide |

1251929-90-4 | 95% | 5g |

$1219.00 | 2024-07-09 |

2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

1251929-90-4 (2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 68551-17-7(Isoalkanes, C10-13)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1251929-90-4)2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide

清らかである:99%

はかる:5g

価格 ($):1239